![molecular formula C12H12F3NO3S B2977671 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid CAS No. 338953-72-3](/img/structure/B2977671.png)

2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

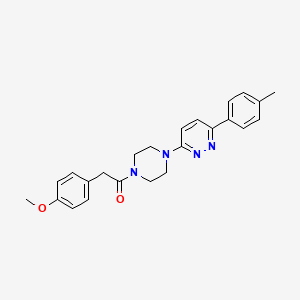

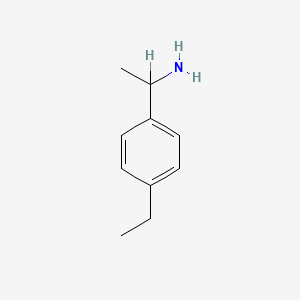

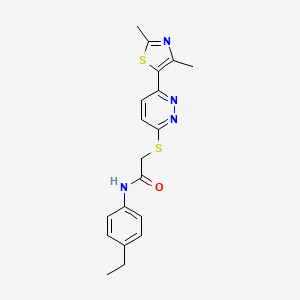

The compound “2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C12H12F3NO3S . It has an average mass of 307.289 Da and a monoisotopic mass of 307.049011 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H12F3NO3S . The presence of different functional groups such as the trifluoromethyl group, benzyl group, amino group, and sulfanyl group contribute to its unique structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the trifluoromethyl group, for example, could make the compound more lipophilic. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid have been found to exhibit antimicrobial and antifungal activities. For instance, derivatives containing the 5-oxo-[1,2,4]triazole ring demonstrated antimicrobial activity against various microorganisms, although they did not show antifungal activity against yeast-like fungi (Demirbas et al., 2004). Similarly, novel triazinone derivatives, synthesized by condensing certain compounds with various substituted phenyl acetic acids, exhibited antimicrobial properties and mosquito larvicidal activity (Kumara et al., 2015).

Antitumor Activities

Some compounds, including those related to the chemical structure , have shown potential antitumor activities. For example, certain Schiff and Mannich bases derived from acetic acid analogs were evaluated for their anti-inflammatory and analgesic activities, with some compounds displaying antitumor potential towards breast cancer (Gowda et al., 2011).

Corrosion Inhibition

Schiff bases structurally similar to the compound have been investigated as corrosion inhibitors in acidic solutions. These compounds significantly decreased the corrosion rate of mild steel in the presence of hydrochloric acid, indicating their potential utility in industrial applications (Behpour et al., 2009).

Catalytic Applications

Sulfonyl azides, which share structural similarities with the compound, are valuable in catalytic applications, particularly in diazo transfer to carbonyl compounds. These compounds have been used in the α-azidation of amide enolates and ester enolates in the synthesis of α-amino acid derivatives (Katritzky et al., 2008).

Synthesis of Fragrance and Flavoring Agents

Derivatives of acetic acid, including benzyl acetate, play a crucial role in the fragrance and flavoring industry. Their synthesis using green and clean processes is important for human health, with esterification reactions being a key method of production (Lalikoglu & Ince, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-20-7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXUSFPEGALAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)

![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)

![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2977599.png)

![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)

![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2977609.png)